(E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 380477-23-6
VCID: VC4262075
InChI: InChI=1S/C17H11Cl3N2O2/c1-24-16-3-2-10(5-15(16)20)4-11(9-21)17(23)22-14-7-12(18)6-13(19)8-14/h2-8H,1H3,(H,22,23)/b11-4+
SMILES: COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC(=CC(=C2)Cl)Cl)Cl
Molecular Formula: C17H11Cl3N2O2
Molecular Weight: 381.64

(E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide

CAS No.: 380477-23-6

Cat. No.: VC4262075

Molecular Formula: C17H11Cl3N2O2

Molecular Weight: 381.64

* For research use only. Not for human or veterinary use.

(E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide - 380477-23-6

Specification

CAS No. 380477-23-6
Molecular Formula C17H11Cl3N2O2
Molecular Weight 381.64
IUPAC Name (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide
Standard InChI InChI=1S/C17H11Cl3N2O2/c1-24-16-3-2-10(5-15(16)20)4-11(9-21)17(23)22-14-7-12(18)6-13(19)8-14/h2-8H,1H3,(H,22,23)/b11-4+
Standard InChI Key XECWRKBVMSMRDX-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC(=CC(=C2)Cl)Cl)Cl

Introduction

The compound (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide is a synthetic organic molecule with potential applications in medicinal chemistry, particularly in the development of bioactive agents. Its structure consists of a conjugated system with electron-withdrawing groups, making it a candidate for various biological activities.

Structural Features

The molecular structure of the compound can be described as follows:

  • Core Structure: A prop-2-enamide backbone.

  • Substituents:

    • A cyano group (-CN) at the second carbon of the propenamide chain.

    • A 3-chloro-4-methoxyphenyl group attached to the third carbon.

    • A 3,5-dichlorophenyl group bonded to the amide nitrogen.

This arrangement results in a planar geometry around the double bond, stabilized by resonance and electron delocalization.

Synthesis

The synthesis of (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide typically involves:

  • Knoevenagel Condensation: Reaction between an aldehyde (e.g., 3-chloro-4-methoxybenzaldehyde) and a malononitrile derivative in the presence of a base.

  • Amide Formation: Coupling with 3,5-dichloroaniline under dehydrating conditions to yield the final product.

Analytical Characterization

The compound can be characterized using various spectroscopic and analytical techniques:

  • NMR Spectroscopy:

    • 1H^1H: Signals for aromatic protons and methoxy groups.

    • 13C^13C: Peaks corresponding to nitrile carbon and aromatic carbons.

  • Infrared (IR) Spectroscopy:

    • Strong absorption near 2200 cm1^{-1} for the nitrile group.

    • Amide C=O stretch around 1650 cm1^{-1}.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z = 365.

  • X-ray Crystallography:

    • Confirms the E-configuration of the double bond and planarity of the molecule.

Potential Applications

The compound's structural features make it suitable for several applications:

  • Drug Design: As a scaffold for developing inhibitors targeting cancer or inflammation pathways.

  • Material Science: Its conjugated system may find use in optoelectronic applications.

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